molecular formula C12H21NO2 B13323536 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid

3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13323536
M. Wt: 211.30 g/mol
InChI Key: ZPTFXOKJEDIFBT-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a carboxylic acid group at position 1 and a 4,4-dimethylpiperidin-1-yl substituent at position 3. The 4,4-dimethylpiperidine moiety contributes basicity and hydrogen-bonding capacity, which are critical for interactions with biological targets.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-(4,4-dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-12(2)3-5-13(6-4-12)10-7-9(8-10)11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15)

InChI Key

ZPTFXOKJEDIFBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2CC(C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Acid Hydrolysis of Dialkyl Esters of Cyclobutane-1,3-Dicarboxylic Acid

A patented method describes the preparation of 3-oxo-1-cyclobutane-carboxylic acid through acid hydrolysis of dialkyl esters of cyclobutane-1,3-dicarboxylic acid derivatives under mild conditions:

  • Starting materials: 2,2-dialkyl esters of 3,4-dioxycyclobutane derivatives.
  • Reagents: 20-25% hydrochloric acid aqueous solution in 3-5 fold mass excess.
  • Conditions: Heating at 100 °C for 45-55 hours with stirring.
  • Workup: Cooling, filtration to remove insolubles, extraction with ether, drying over anhydrous sodium sulfate, and solvent removal at 50 °C.
  • Yield: Up to 92.1% depending on ester substituents (ethyl, isopropyl, etc.).
  • Product: 3-oxo-1-cyclobutane-carboxylic acid as a solid with mild yellow coloration.

This route is advantageous due to the use of commercially available, inexpensive starting materials, mild reaction conditions, and scalability for industrial production.

Step Reagent/Condition Description Yield (%) Notes
Hydrolysis 20-25% HCl, 100 °C, 45-55 h Acid hydrolysis of dialkyl ester to acid 72.8-92.1 Mild, scalable, cost-effective

Multi-Step Synthesis from Acetone, Bromine, and Malononitrile

Another synthetic route involves a three-step reaction sequence starting from acetone, bromine, and malononitrile:

  • Step 1: Bromination of acetone in ethanol at room temperature for 10-16 hours to form 1,3-dibromoacetone.
  • Step 2: Reaction of 1,3-dibromoacetone with malononitrile in the presence of sodium iodide (activator) and tetrabutylammonium bromide (phase transfer catalyst) in DMF-water solvent system under alkaline conditions at 60-90 °C for 16-24 hours to form 3,3-dicyano cyclobutanone derivatives.
  • Step 3: Hydrolysis and purification to yield 3-oxo cyclobutanecarboxylic acid with 52-68% yield and 99-99.2% purity.

This method avoids the use of highly toxic reagents such as osmium tetroxide and propadiene, uses recyclable solvents, and offers a relatively short production cycle.

Step Reagents/Conditions Outcome Yield (%) Purity (%) Notes
1 Acetone, bromine, ethanol, RT, 10-16 h 1,3-Dibromoacetone - - Bromination
2 1,3-Dibromoacetone, malononitrile, NaI, TBAB, DMF-water, 60-90 °C, 16-24 h 3,3-Dicyano cyclobutanone intermediate - - Phase transfer catalysis
3 Hydrolysis, purification 3-Oxo cyclobutanecarboxylic acid 52-68 99-99.2 High purity, environmentally friendly

While the above methods focus on preparing 3-oxo or 3-substituted cyclobutane carboxylic acids, the introduction of the 4,4-dimethylpiperidin-1-yl substituent at the 3-position typically involves nucleophilic substitution or amination reactions on a suitable cyclobutane intermediate bearing a leaving group or activated site at the 3-position.

A plausible synthetic route is:

  • Step 1: Preparation of 3-halo or 3-activated cyclobutane-1-carboxylic acid or ester.
  • Step 2: Nucleophilic substitution with 4,4-dimethylpiperidine under basic or catalytic conditions to form the 3-(4,4-dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid or its ester.
  • Step 3: Hydrolysis of ester to acid if necessary.

This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the 3-position substituent on the cyclobutane ring.

Representative Synthetic Example from Literature

A related cyclobutane carboxylic acid scaffold synthesis demonstrates the use of Meldrum’s acid derivatives and piperidine nucleophiles:

  • Starting material: Benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate.
  • Reagent: Piperidine added at room temperature.
  • Conditions: Stirring at room temperature followed by heating at 40 °C.
  • Outcome: Formation of substituted cyclobutane carboxylic acid derivatives with high yield (~88% overall).
  • Characterization: Confirmed by NMR and HRMS.

This method highlights the feasibility of introducing piperidine moieties onto cyclobutane carboxylates under mild conditions.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Intermediate Yield (%) Notes
1 Dialkyl esters of cyclobutane dicarboxylic acid 20-25% HCl, 100 °C, 45-55 h 3-Oxo-1-cyclobutane-carboxylic acid 72.8-92.1 Mild, scalable, cost-effective
2 Acetone, bromine, malononitrile Ethanol, DMF, NaI, TBAB, alkaline, 60-90 °C 3-Oxo cyclobutanecarboxylic acid 52-68 Environmentally friendly, high purity
3 3-Halo or activated cyclobutane acid/ester 4,4-Dimethylpiperidine, base or catalyst This compound Variable Nucleophilic substitution to introduce piperidinyl group
4 Meldrum’s acid derivatives, piperidine Room temperature stirring, mild heating Piperidine-substituted cyclobutane acid derivatives ~88 High yield, well-characterized products

Chemical Reactions Analysis

3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the reactions proceed efficiently. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Piperidine Derivatives

  • Target Compound vs. (3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid :
    The target compound lacks a BOC protecting group and phenyl ring, simplifying synthesis and avoiding deprotection steps. The 4,4-dimethylpiperidine group may improve metabolic stability compared to the BOC-protected analog, which is prone to hydrolysis.

Fluorinated Cyclobutanes

  • Target Compound vs. 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid : Fluorination enhances electronegativity and lipophilicity, favoring blood-brain barrier penetration.

Silyl-Protected Analogs

  • Target Compound vs. 3-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid :
    The silyl group in the latter facilitates hydroxyl protection during synthesis but requires removal in final drug candidates. The target compound’s dimethylpiperidine substituent eliminates this step, streamlining production.

Aromatic-Substituted Cyclobutanes

  • Target Compound vs. 1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid :
    The chloropyridinyl group enables π-π stacking with aromatic residues in enzyme binding pockets. In contrast, the dimethylpiperidine moiety in the target compound may engage in cation-π or hydrogen-bonding interactions, offering divergent selectivity profiles.

Research Findings and Implications

  • Synthetic Viability : The absence of protective groups (vs. ) and transition-metal-free routes (vs. ) positions the target compound as a cost-effective candidate for large-scale synthesis.
  • Pharmacokinetics : Compared to fluorinated analogs (e.g., ), the dimethylpiperidine group may reduce CYP450-mediated metabolism, extending half-life.
  • Target Selectivity : The aliphatic piperidine ring (vs. aromatic chloropyridine in ) could minimize off-target effects in kinase inhibitors.

Biological Activity

3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid is a cyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and a dimethylpiperidine moiety, suggests interesting biological activities that warrant detailed exploration.

  • Molecular Formula : C₁₂H₂₁NO₂
  • Molecular Weight : 209.30 g/mol
  • CAS Number : 117029766
  • Structural Characteristics : The compound features a cyclobutane core substituted with a piperidine derivative, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter receptors, particularly in the central nervous system. The piperidine structure is known to enhance binding affinity to various receptors, including:

  • GABA Receptors : Compounds with similar structures have been shown to act as GABA_B receptor antagonists, which can influence anxiety and seizure disorders .
  • Dopamine Receptors : The structural analogs may also interact with dopamine receptors, potentially affecting mood and movement disorders.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study demonstrated that derivatives of piperidine exhibited significant effects on anxiety-like behaviors in rodent models. These findings suggest that this compound could possess anxiolytic properties .
  • Antinociceptive Activity :
    • In a pain model, similar compounds showed promising results in reducing pain responses. This suggests that the compound may have potential as an analgesic agent .
  • Binding Affinity Studies :
    • Molecular docking studies have indicated that this compound can effectively bind to various receptor sites, including those for serotonin and norepinephrine, which are critical in mood regulation .

Comparative Biological Activity Table

Compound NameTarget ReceptorIC50 (μM)Effect
GABAGABA_B0.025Antagonist
Compound ADopamine D20.0066Agonist
Compound BSerotonin0.0024Antagonist

Q & A

Q. What are the common synthetic routes for 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid?

The synthesis typically involves cyclization strategies or coupling reactions between piperidine and cyclobutane moieties. For example, cyclobutane-carboxylic acid derivatives can be synthesized via [2+2] photocycloaddition or ring-opening reactions of strained intermediates. Piperidine substitution is often achieved using nucleophilic displacement or reductive amination. Similar methodologies are described for structurally related compounds, such as the use of tert-butoxycarbonyl (Boc) protection for nitrogen atoms to direct regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming the cyclobutane ring and piperidine substitution patterns. For instance, cyclobutane protons typically resonate between δ 2.5–3.5 ppm, while piperidine methyl groups appear as singlets near δ 1.2–1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS is used to verify molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 255.2 [M+H]⁺ aligns with the expected molecular formula .
  • HPLC Purity Analysis : Mobile phases combining methanol and buffered solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) are recommended for resolving polar impurities .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers at room temperature (RT) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For long-term stability, lyophilization or storage at –20°C in anhydrous DMSO is advised, particularly for carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of cyclobutane ring formation during synthesis?

Key factors include:

  • Reaction Solvent : Use aprotic solvents (e.g., DMF or THF) to minimize side reactions.
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Temperature Control : Lower temperatures (–78°C to 0°C) reduce thermal degradation during photocycloaddition .

Q. How to address discrepancies between computational and experimental spectroscopic data?

  • Validation via Isotopic Labeling : For ambiguous NMR signals, deuterium labeling or 2D-COSY experiments can resolve overlapping peaks.
  • Density Functional Theory (DFT) : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) to identify conformational mismatches .

Q. What strategies are used to study biological interactions of this compound?

  • In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) with target enzymes or receptors.
  • Molecular Docking : Use software like AutoDock to predict binding poses with proteins implicated in inflammation or cancer pathways .
  • Kinetic Analysis : Surface plasmon resonance (SPR) quantifies association/dissociation rates for receptor-ligand interactions .

Q. How to resolve conflicting solubility data reported in different studies?

  • Solvent Screening : Test solubility in buffered solutions (pH 2–10) and co-solvents (e.g., DMSO:PBS mixtures).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely suggest low solubility.
  • Reference Standardization : Use PubChem-deposited data (e.g., PubChem CID) as a benchmark for reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across cell lines?

  • Cell Line Authentication : Ensure no cross-contamination (e.g., via STR profiling).
  • Pathway-Specific Profiling : Use CRISPR screens or RNA-seq to identify genetic modifiers of compound efficacy.
  • Dose-Response Curves : Calculate IC₅₀ values under standardized conditions (e.g., 72-hour exposure, 10% FBS) .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee)?

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to quantify ee.
  • Mechanistic Studies : Probe for racemization during workup (e.g., acidic/basic conditions) via time-resolved CD spectroscopy .

Methodological Resources

  • Synthetic Protocols : Refer to peer-reviewed procedures for analogous cyclobutane-piperidine hybrids .
  • Analytical Standards : Cross-validate HPLC methods with pharmacopeial guidelines for carboxylic acids .
  • Safety Protocols : Follow SDS guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

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